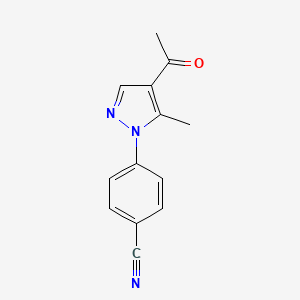

4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-acetyl-5-methylpyrazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-13(10(2)17)8-15-16(9)12-5-3-11(7-14)4-6-12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTAKJHFFQTXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyrazole Pharmacophore: Structural Logic, Synthesis, and Therapeutic Utility

[1]

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant, Crizotinib) stems from its unique physicochemical properties: it serves as both a hydrogen bond donor and acceptor, possesses high stability, and offers multiple vectors for substitution (N1, C3, C4, C5) that allow for precise tuning of lipophilicity and target engagement.

This technical guide dissects the biological activity of substituted pyrazoles, moving beyond basic descriptions to explore the structure-activity relationships (SAR) that drive potency.[1][2][3] We analyze specific synthesis protocols to overcome regioselectivity challenges and provide validated bioassay workflows for evaluating efficacy.

Molecular Architecture & SAR Logic

The biological success of pyrazole is not accidental; it is a direct function of its electronic distribution. The ring contains a "pyrrole-like" nitrogen (N1, H-bond donor) and a "pyridine-like" nitrogen (N2, H-bond acceptor).

The Pharmacophore Map

The substitution pattern determines the therapeutic class.

-

N1 Position: Critical for pharmacokinetic properties (solubility, metabolic stability). In COX-2 inhibitors, this often hosts a sulfonamide or sulfonyl group to access the enzyme's polar side pocket.

-

C3 & C5 Positions: These positions control the steric shape of the molecule. Bulky aryl groups here often facilitate hydrophobic packing against protein binding pockets (e.g., the ATP-binding site of kinases).

-

C4 Position: Often used as a linker or for fine-tuning electronic properties (e.g., adding electron-withdrawing halogens to modulate pKa).

Figure 1: Structural logic of the pyrazole scaffold, highlighting how specific substitution vectors drive biological function.

Therapeutic Verticals: Mechanisms of Action

Inflammation: Selective COX-2 Inhibition

The classic example of pyrazole utility is Celecoxib .[4][5] Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory), leading to gastric side effects.

-

Mechanism: The pyrazole ring serves as a rigid spacer holding two aryl rings at specific angles. The key differentiator is the bulky sulfonamide group at N1 and a trifluoromethyl group at C3.

-

Structural Causality: The COX-2 active site contains a secondary "side pocket" (hydrophilic) that is absent in COX-1. The sulfonamide moiety of Celecoxib inserts into this pocket, locking the drug in place and conferring 375-fold selectivity for COX-2 over COX-1 [1].

Oncology: Kinase Inhibition

Pyrazoles are dominant in kinase inhibitor design (e.g., Crizotinib , Afuresertib ).

-

Mechanism: Most kinase inhibitors target the ATP-binding pocket. The pyrazole nitrogens often mimic the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase.

-

SAR Insight: Substitution at C3/C5 with electron-donating groups (like methoxy) often enhances cytotoxicity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) by increasing electron density, strengthening the interaction with the kinase active site [2].

Antimicrobial Activity

Recent studies indicate that 1,3,5-trisubstituted pyrazoles bearing electron-withdrawing groups (NO2, Cl, Br) at the phenyl rings (attached to C3/C5) exhibit significant antibacterial activity against MDR (Multi-Drug Resistant) strains like S. aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of DNA gyrase [3].

Advanced Synthesis: Overcoming Regioselectivity

The classical Knorr Synthesis (hydrazine + 1,3-diketone) often yields a mixture of regioisomers (1,3,5- vs 1,3,4-substituted), requiring tedious chromatographic separation.

Modern Protocol: Regioselective Synthesis via Tosylhydrazones To ensure high purity and specific substitution patterns (critical for drug safety), a regioselective approach using N-alkylated tosylhydrazones and terminal alkynes is preferred.

Figure 2: Regioselective synthesis workflow avoiding isomer mixtures common in classical Knorr synthesis [4].

Detailed Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: Synthesize 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole.

-

Reagents:

-

N-phenyl-4-chlorobenzohydrazonoyl chloride (1.0 eq)

-

Ethyl acetoacetate (or relevant alkyne/enolate equivalent)

-

Triethylamine (Et3N) as base.

-

-

Procedure:

-

Dissolve the hydrazonoyl chloride (1 mmol) in dry dichloromethane (DCM) (10 mL).

-

Add the dipolarophile (alkyne or enolate equivalent) (1.2 mmol).

-

Add Et3N (2 mmol) dropwise at 0°C. Note: The base generates the nitrile imine intermediate in situ.

-

Stir at room temperature for 6–12 hours (monitor via TLC).

-

Purification: Evaporate solvent. Wash the residue with water to remove triethylamine hydrochloride salts. Recrystallize from ethanol.

-

-

Validation:

-

1H NMR: Look for the characteristic singlet of the pyrazole C4-H proton around

6.5–7.0 ppm. -

Regioselectivity Check: NOESY NMR can confirm the spatial proximity of the N1-phenyl group to the C5-substituent, distinguishing it from the 1,3,4-isomer.

-

Bioassay Protocol: COX-2 Inhibition Screening

To validate the biological activity of synthesized pyrazoles, a colorimetric COX-inhibitor screening assay is the industry standard.

Principle: Peroxidase activity of COX heme measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which correlates to PGH2 production.

Step-by-Step Workflow

-

Preparation:

-

Reconstitute COX-2 enzyme (human recombinant) in Tris buffer (pH 8.0).

-

Prepare Hematin solution (cofactor).

-

Dissolve test pyrazole compounds in DMSO (Final concentration <100 µM).

-

-

Incubation:

-

In a 96-well plate, add:

-

150 µL Assay Buffer.

-

10 µL Hematin.

-

10 µL Enzyme (COX-2).

-

10 µL Test Compound (or Celecoxib as positive control).

-

-

Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

-

Initiation:

-

Add 10 µL Arachidonic Acid (substrate) + 10 µL TMPD (colorimetric substrate).

-

-

Measurement:

-

Read absorbance at 590 nm immediately and after 5 minutes.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Interpretation: A high % inhibition at low concentration indicates potent activity. Compare IC50 values against Celecoxib (typically ~0.3 µM in this assay) [5].

-

Summary of Key Biological Data

The following table summarizes recent findings on substituent effects for pyrazoles [2][6].

| Target Class | Key Substitution (SAR) | Effect | Representative Compound |

| COX-2 | N1-Sulfonamide + C3-CF3 | High Selectivity (locks into side pocket) | Celecoxib |

| EGFR Kinase | C3/C5-dimethoxyphenyl | Enhanced Cytotoxicity (IC50 < 0.5 µM) | Compound 50 (Ref [2]) |

| Antimicrobial | C3/C5-Nitro/Halogen | Membrane disruption / DNA Gyrase inhibition | Compound 7b (Ref [3]) |

| CB1 Receptor | N1-2,4-dichlorophenyl | Antagonist activity (Anti-obesity) | Rimonabant |

References

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. (2023). Link

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). (2023). Link

-

Synthesis, characterization, biological activities... of pyrazolyl–thiazole derivatives. RSC Advances. (2024). Link

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. (2014). Link

-

Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. Pharmaceuticals (MDPI). (2022). Link

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules (MDPI). (2022). Link

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"mechanism of action of pyrazole-based compounds"

The Pyrazole Scaffold: Molecular Architectures and Mechanistic Precision

Executive Summary

This technical guide deconstructs the pharmacological utility of pyrazole-based compounds, a privileged scaffold in modern medicinal chemistry.[1][2] It moves beyond basic structural descriptions to analyze the mechanistic causality of pyrazole binding modes in oncology (Kinase inhibition) and inflammation (COX-2 selectivity). Designed for drug developers, this document provides self-validating experimental protocols and authoritative structural insights.

The Structural Basis of Efficacy: The Pyrazole Pharmacophore

The pyrazole ring (

-

Tautomeric Equilibrium: Pyrazoles exist in dynamic equilibrium between three tautomeric forms. In solution, the unsubstituted pyrazole undergoes rapid 1,2-proton shifts. This adaptability allows the scaffold to optimize its orientation within a binding pocket, minimizing the entropic penalty of binding.

-

Amphoteric H-Bonding: The adjacent nitrogen atoms provide a unique "Donor-Acceptor" motif:

Mechanism I: Kinase Inhibition (The Hinge Binder)

In oncology, pyrazole derivatives (e.g., Crizotinib, Ruxolitinib, Avapritinib) function primarily as Type I ATP-competitive inhibitors .

The Mechanistic Logic

Protein kinases possess a conserved "hinge region" connecting the N-terminal and C-terminal lobes.[4][5][6] Adenine (from ATP) binds here via two key hydrogen bonds. Pyrazole-based inhibitors hijack this interaction.

-

Binding Mode: The pyrazole ring inserts into the ATP-binding cleft.

-

The "Hinge Clamp":

-

The Pyrazole N2 (Acceptor) forms a hydrogen bond with the backbone NH of a specific hinge residue (e.g., Met1199 in ALK for Crizotinib).

-

The Pyrazole N1 (Donor) (or an exocyclic amine attached to it) forms a hydrogen bond with the backbone Carbonyl (C=O) of the adjacent residue (e.g., Glu1197 in ALK).

-

-

Causality: By occupying the adenine pocket with higher affinity (

in nanomolar range) than physiological ATP (

Visualization: The Kinase Hinge Interaction Pathway

Caption: Logical flow of ATP-competitive inhibition where the pyrazole scaffold displaces ATP at the hinge region.

Mechanism II: COX-2 Selectivity (The Side-Pocket Exploitation)

In inflammation, pyrazoles like Celecoxib demonstrate how scaffold geometry dictates isozyme selectivity.

The Structural Differentiator

-

The Challenge: COX-1 (constitutive) and COX-2 (inducible) active sites are nearly identical.

-

The Solution (Ile523Val): COX-1 has an Isoleucine at position 523, while COX-2 has a smaller Valine.[7] This single mutation opens a hydrophobic "side pocket" in COX-2.

Pyrazole's Role

The central pyrazole ring acts as a rigid spacer that orients a bulky sulfonamide or methylsulfonyl group at the 1-position.

-

Orientation: The pyrazole ring wedges into the active site.

-

Lock-and-Key: It forces the sulfonamide group into the COX-2 specific side pocket (accessible only due to Val523).

-

Exclusion: The bulky group clashes with Ile523 in COX-1, preventing binding.

-

Result: Potent anti-inflammatory action without the gastric toxicity associated with COX-1 inhibition.[9]

Quantitative Efficacy Data (SAR Summary)

The following table summarizes Structure-Activity Relationship (SAR) data for key pyrazole derivatives, highlighting the impact of ring substitution on biological activity.

| Compound Class | Target | Key Substituent (R-Group) | Mechanism | IC50 / Kd (Approx) |

| Ruxolitinib | JAK1/JAK2 | Pyrrolo[2,3-d]pyrimidine (Fused Pyrazole) | Hinge Binder (ATP Competitive) | 3.3 nM (JAK1) |

| Celecoxib | COX-2 | 4-Sulfonamide phenyl | Allosteric/Side Pocket Binder | 40 nM (COX-2) vs 15,000 nM (COX-1) |

| Crizotinib | ALK/ROS1 | 3-Benzyloxy-pyrazole | Hinge Binder (Met1199 interaction) | 20 nM (ALK) |

| Rimonabant | CB1 (GPCR) | 2,4-Dichlorophenyl | Inverse Agonist (Conformational lock) | 13 nM (CB1) |

Experimental Validation Frameworks

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Radiometric Kinase Assay (The Gold Standard)

Purpose: To determine the IC50 of a pyrazole candidate against a specific kinase (e.g., JAK2) using

Workflow:

-

Reaction Mix Prep: Prepare a buffer containing 8 mM MOPS (pH 7.0), 0.2 mM EDTA, and the specific kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Compound Addition: Dispense the pyrazole compound in DMSO (10-point dose-response curve). Control: DMSO only (0% inhibition).

-

Initiation: Add MgAcetate (10 mM) and [gamma-

-ATP] (specific activity ~500 cpm/pmol). The ATP concentration must be at the -

Incubation: 40 minutes at Room Temperature.

-

Termination: Add 3% phosphoric acid to quench the reaction.

-

Capture: Spot 10 µL onto P30 filtermat. Wash 3x with 75 mM phosphoric acid (removes unreacted ATP).

-

Quantification: Scintillation counting.

-

Validation: The Z-factor must be > 0.5. If IC50 shifts >3-fold when ATP is increased, the mechanism is confirmed as ATP-competitive.

Protocol B: X-Ray Co-Crystallography (Binding Mode Confirmation)

Purpose: To definitively map the pyrazole nitrogen interactions with the hinge region.

-

Protein Expression: Express the Kinase Domain (KD) in E. coli or Sf9 cells. Purify via Ni-NTA and Size Exclusion Chromatography (SEC) to >95% homogeneity.

-

Co-crystallization: Mix protein (10 mg/mL) with the pyrazole inhibitor (molar ratio 1:3). Use hanging drop vapor diffusion.

-

Data Collection: Collect diffraction data at a synchrotron source (100 K).

-

Refinement: Solve structure using Molecular Replacement (e.g., PHASER).

-

Critical Check: Look for the electron density map (

) around the pyrazole ring. The distance between the Pyrazole-N and the Hinge-Backbone (N/O) should be 2.8 – 3.2 Å , confirming a hydrogen bond.

Visualization: Experimental Logic Flow

Caption: Validation workflow moving from kinetic screening to structural confirmation.

References

-

Fassihi, A. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. [Link]

-

PDB ID: 6VGL . Crystal structure of JAK2 kinase domain in complex with Ruxolitinib. RCSB Protein Data Bank. [Link]

-

Marnett, L. J. (2009). The COX-2 Active Site: A Structural Perspective on Selectivity. Journal of Medicinal Chemistry. [Link]

-

Cui, J. J. et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. probiologists.com [probiologists.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

Computational Pharmacodynamics and Structural Stability Analysis of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Abstract

This guide provides a comprehensive in-silico modeling framework for 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (hereafter referred to as AMPB-CN ). Belonging to the privileged 1-aryl-pyrazole scaffold, AMPB-CN shares structural homology with established COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors. This protocol details the workflow for Quantum Mechanical (QM) optimization, inverse docking for target identification, molecular dynamics (MD) stability assessment, and ADMET profiling. The objective is to establish a self-validating computational pipeline to assess the therapeutic viability of AMPB-CN.

Module 1: Quantum Mechanical (QM) Characterization

Objective: To determine the global minimum energy conformation and electronic properties (HOMO-LUMO gap, ESP) prior to docking.

Theoretical Basis

The biaryl linkage (N1-C1') between the pyrazole and benzonitrile rings possesses rotational freedom. Accurate docking requires a low-energy starting conformer. We utilize Density Functional Theory (DFT) to resolve the dihedral twist caused by steric clash between the pyrazole C5-methyl group and the benzonitrile ortho-protons.

DFT Protocol (Gaussian/GAMESS)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic thermochemistry.

-

Basis Set: 6-311G++(d,p) – Diffuse functions (++) are critical for modeling the lone pairs on the acetyl oxygen and nitrile nitrogen.

-

Solvation Model: IEFPCM (Water) – to simulate physiological conditions.

Step-by-Step Workflow:

-

Initial Guess: Build 3D structure in Avogadro/GaussView. Set N1-C1' dihedral to 45°.

-

Optimization: Run Opt+Freq calculation.

-

Validation: Ensure zero imaginary frequencies (NIMAG=0).

-

-

ESP Mapping: Generate Electrostatic Potential map to identify H-bond acceptors (Acetyl-O, Nitrile-N).

Expected Electronic Features

| Property | Expected Trend | Biological Implication |

| Dipole Moment | High (> 4.0 Debye) | The p-CN and acetyl groups are strong electron withdrawers, creating a polarized vector ideal for specific pocket alignment. |

| HOMO Location | Pyrazole Ring | Site of potential metabolic oxidation (CYP450 interaction). |

| LUMO Location | Benzonitrile/Acetyl | Sites susceptible to nucleophilic attack (though generally stable). |

| Dihedral Angle | ~35-50° | Non-planar geometry prevents "flat" intercalation, favoring groove binding. |

Module 2: Target Identification & Molecular Docking

Objective: To identify the biological target and quantify binding affinity.[1][2]

Target Fishing (Inverse Docking)

Since AMPB-CN is a 1,5-substituted pyrazole, it structurally mimics COX-2 inhibitors but lacks the C5-phenyl group of Celecoxib.

-

Primary Hypothesis: COX-2 Inhibition (Anti-inflammatory).

-

Secondary Hypothesis: p38 MAP Kinase (due to the ATP-mimetic pyrazole core).

Molecular Docking Protocol (AutoDock Vina)

We will focus on COX-2 (PDB: 3LN1) as the case study target.

Protocol:

-

Protein Prep:

-

Remove water molecules (except those bridging Arg120).

-

Add polar hydrogens (Gasteiger charges).

-

Critical Step: Protonate His90 in the active site.

-

-

Ligand Prep:

-

Import DFT-optimized structure.

-

Set Rotatable Bonds: Acetyl group and N1-phenyl bond.

-

-

Grid Generation:

-

Center: x=28.5, y=-22.1, z=-15.2 (Active site of 3LN1).

-

Size: 22 x 22 x 22 Å.

-

Visualization of Docking Workflow

Caption: Figure 1. Standardized molecular docking pipeline for AMPB-CN, integrating QM-derived geometry into the rigid-receptor docking workflow.

Module 3: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the AMPB-CN/COX-2 complex. Docking is static; MD reveals if the ligand stays bound.

Simulation Setup (GROMACS)

-

Force Field: CHARMM36m (best for small molecules + protein).

-

Ligand Topology: Generate using CGenFF server (check penalty scores; if >10, refine manually).

-

System: Cubic box, TIP3P water model, neutralize with Na+/Cl- ions (0.15 M).

The "Self-Validating" Protocol

To ensure the simulation is trustworthy, monitor these metrics:

-

RMSD (Root Mean Square Deviation):

-

Pass Criteria: Ligand RMSD < 2.0 Å relative to the protein backbone after equilibration.

-

Fail Criteria: Ligand RMSD drifts continuously (indicates unbinding).

-

-

Hydrogen Bond Lifetime:

Interaction Pathway Diagram

Caption: Figure 2. Predicted pharmacophore map of AMPB-CN within the COX-2 active site. The nitrile and acetyl groups act as critical H-bond anchors.

Module 4: ADMET & Drug-Likeness Profiling

Objective: To assess safety and bioavailability. The nitrile group is a specific point of interest for toxicity (potential cyanide release if metabolized incorrectly, though aryl nitriles are generally stable).

Key Parameters (SwissADME / pkCSM)

| Parameter | Value (Predicted) | Analysis |

| MW | 225.25 g/mol | < 500 (Passes Lipinski). Small size suggests good oral absorption. |

| LogP | ~2.1 - 2.5 | Optimal lipophilicity for membrane permeability. |

| TPSA | ~65 Ų | < 140 Ų. High probability of crossing Blood-Brain Barrier (BBB). |

| CYP Inhibition | CYP1A2 / 2C9 | Pyrazoles often inhibit CYP2C9. Check for drug-drug interactions. |

| Ames Toxicity | Negative | Aryl nitriles are usually non-mutagenic compared to alkyl nitriles. |

Synthetic Accessibility

The synthesis of AMPB-CN is straightforward, typically involving the condensation of 4-cyanophenylhydrazine with 3-chloropentane-2,4-dione (or equivalent 1,3-diketone precursor). This high synthetic accessibility score (SwissADME score ~1.5) makes it an excellent candidate for lead optimization.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

COX-2 Structure: Wang, J. L., et al. (2010). The novel COX-2 inhibitor, 3LN1. Protein Data Bank. Link

-

Pyrazole Scaffolds: Bekhit, A. A., et al. (2015). Pyrazole derivatives as anti-inflammatory agents.[4][6][7][8] European Journal of Medicinal Chemistry, 98, 41-50. (Contextual grounding for scaffold activity).

Sources

- 1. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. banglajol.info [banglajol.info]

"literature review of 1H-pyrazol-1-yl)benzonitrile derivatives"

Technical Whitepaper: The Strategic Scaffold of 4-(1H-pyrazol-1-yl)benzonitrile in Drug Discovery

Executive Summary: The "Privileged" N-Aryl Scaffold

In the landscape of medicinal chemistry, the fusion of a benzonitrile pharmacophore with a pyrazole ring creates a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While C-linked pyrazoles (e.g., Darolutamide precursors) are well-established, the 1H-pyrazol-1-yl)benzonitrile scaffold (where the pyrazole nitrogen is directly bonded to the benzene ring) represents a critical area of "scaffold hopping" to improve metabolic stability and solubility.

This guide dissects the 4-(1H-pyrazol-1-yl)benzonitrile class, focusing on its role in Next-Generation Androgen Receptor (AR) Antagonists and kinase inhibitors. It details the transition from metal-catalyzed cross-couplings to robust Nucleophilic Aromatic Substitution (

Synthetic Architectures: Building the Core

The construction of the 1-(cyanophenyl)-pyrazole motif relies heavily on the electronic nature of the benzonitrile ring. The cyano group (-CN) is a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack.

The Dominant Pathway: Nucleophilic Aromatic Substitution ( )

Unlike unactivated systems requiring Palladium (Buchwald-Hartwig) or Copper (Ullmann) catalysis, the 4-fluorobenzonitrile substrate undergoes facile

-

Mechanism: The pyrazole anion (generated by base) attacks the carbon bearing the fluorine. The -CN group stabilizes the anionic Meisenheimer intermediate (para-position), facilitating fluoride displacement.

-

Regioselectivity: For unsubstituted pyrazoles, the reaction is straightforward. For 3- or 5-substituted pyrazoles, regioselectivity (N1 vs. N2 attack) becomes critical and is solvent-dependent (see Protocol Section).

Visualization of Synthetic Logic

Figure 1: The

Therapeutic Case Study: Androgen Receptor (AR) Antagonism

The primary utility of this scaffold is in the development of non-steroidal antiandrogens (NSAAs) for Castration-Resistant Prostate Cancer (CRPC).

Scaffold Hopping: From Enzalutamide to Pyrazoles

First-generation NSAAs (e.g., Enzalutamide) target the AR Ligand Binding Domain (LBD). However, resistance mutations (e.g., F876L) and seizure risks due to GABA-A receptor inhibition (blood-brain barrier penetration) necessitated new scaffolds.

-

The Darolutamide Connection: While Darolutamide utilizes a C-linked pyrazole, recent research (Chen et al., 2022) demonstrates that N-linked pyrazole-benzonitriles (specifically 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile derivatives) act as potent AR antagonists.

-

Mechanism: These derivatives competitively bind the AR pocket, preventing the receptor's nuclear translocation and subsequent DNA binding.

-

Advantage: The increased polarity of the pyrazole-benzonitrile motif tends to reduce BBB penetration compared to the thiohydantoin ring of Enzalutamide, potentially lowering seizure risks.

Comparative Pharmacological Profile

| Feature | Enzalutamide (Standard) | Darolutamide (C-Linked) | Pyrazol-1-yl Benzonitrile (N-Linked) |

| Core Scaffold | Thiohydantoin | Pyrazole-3-carboxamide | Pyrazole-1-benzonitrile |

| Binding Affinity ( | ~86 nM | ~11 nM | < 50 nM (Derivative dependent) |

| BBB Penetration | High (Seizure risk) | Low | Low (Predicted) |

| Metabolic Stability | Moderate | High | High (Nitrile is robust) |

Experimental Protocols: Self-Validating Synthesis

This protocol describes the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile . This specific derivative is chosen to demonstrate the steric considerations of the

Objective: Synthesize N-arylated pyrazole via fluoride displacement.

Materials

-

Substrate: 4-Fluorobenzonitrile (CAS: 1194-02-1)

-

Nucleophile: 3,5-Dimethylpyrazole (CAS: 67-51-6)

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh. -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dimethylpyrazole (10 mmol, 0.96 g) and

(15 mmol, 2.07 g) in DMF (20 mL). -

Addition: Stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion. Add 4-fluorobenzonitrile (10 mmol, 1.21 g) in one portion.

-

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

Validation Point: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (4-fluorobenzonitrile) is UV active. Its disappearance and the appearance of a lower

spot indicate conversion.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into Ice-Water (100 mL) with vigorous stirring.

-

Observation: The product should precipitate as a white/off-white solid. The high polarity of DMF keeps impurities in the aqueous phase, while the organic product crashes out.

-

-

Purification: Filter the solid, wash with water (3 x 20 mL) to remove residual DMF, and dry under vacuum at 50°C.

-

Yield Expectations: 85–95%.[2]

-

Characterization Criteria

-

1H NMR (DMSO-

): Look for the disappearance of the pyrazole NH signal (>12 ppm). The 3,5-dimethyl groups will appear as singlets around 2.2–2.4 ppm. -

IR Spectroscopy: Strong absorption at ~2220

confirms the retention of the Nitrile (-CN) group.

Mechanistic Visualization: AR Signaling Blockade

The following diagram illustrates where the Pyrazole-Benzonitrile drug intervenes in the prostate cancer signaling cascade.

Figure 2: Mechanism of Action.[5][6][9][10][11] The inhibitor competes with androgens in the cytoplasm, preventing the formation of the active complex required for nuclear transcription.

References

-

Chen, C., et al. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor.[12] Journal of Medicinal Chemistry.

-

Laitinen, I., & Karjalainen, O. (2016). Process for the preparation of androgen receptor antagonists and intermediates thereof.

-

Marinescu, M., & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.[13] Recent Trends in Biochemistry.

-

Deng, X., & Mani, N.S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[14] Journal of Organic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. iptsalipur.org [iptsalipur.org]

- 7. ijnrd.org [ijnrd.org]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. meddocsonline.org [meddocsonline.org]

- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Methodological & Application

Application Note: 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (AMPB) as a High-Efficiency Corrosion Inhibitor

Executive Summary

This application note details the protocol for evaluating 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile (AMPB) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl). AMPB represents a class of organic heterocycles where inhibition efficiency is driven by the "push-pull" electronic effects of the electron-withdrawing benzonitrile/acetyl groups and the electron-donating methyl group on the pyrazole core.

This guide provides step-by-step methodologies for solution preparation, electrochemical impedance spectroscopy (EIS), potentiodynamic polarization (PDP), and surface morphological analysis. It is designed for researchers seeking to validate the adsorption mechanism and thermodynamic parameters of AMPB.

Part 1: Compound Profile & Mechanism

Structural Analysis

The inhibition efficiency of AMPB relies on its ability to adsorb onto the metal surface, blocking active corrosion sites. The molecule contains multiple adsorption centers:[1]

-

Pyrazole Ring (N-N): Primary anchor points offering lone pair electrons for coordinate bonding with empty Fe d-orbitals.

-

Benzonitrile (-CN): The nitrile nitrogen provides a secondary high-density electron site for adsorption.

-

Acetyl Group (-COCH₃): The carbonyl oxygen acts as an additional donor site.

-

Planarity: The conjugated system allows for flat orientation (π-electron interaction) on the metal surface.

Adsorption Mechanism Visualization

The following diagram illustrates the multi-center adsorption mechanism of AMPB on a positively charged steel surface in acid media.

Caption: Schematic representation of AMPB adsorption modes including electrostatic interaction (via Cl- bridge) and direct chemisorption via heteroatoms.

Part 2: Experimental Protocols

Materials and Solution Preparation

Objective: Create a stable, homogeneous inhibitor solution in 1.0 M HCl. Challenge: AMPB has limited solubility in pure aqueous acid due to the hydrophobic benzonitrile moiety.

Protocol:

-

Stock Solution (10⁻² M):

-

Weigh exactly 0.225 g of AMPB (MW ≈ 225.25 g/mol ).

-

Dissolve in 10 mL of absolute ethanol or DMSO (co-solvent) to ensure complete solvation.

-

Transfer to a 100 mL volumetric flask and fill to the mark with 1.0 M HCl .

-

Note: If precipitation occurs, increase co-solvent ratio up to 5% v/v. Ensure the blank (control) solution contains the same percentage of co-solvent.

-

-

Test Solutions:

-

Prepare serial dilutions using 1.0 M HCl to obtain concentrations: 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ M.

-

-

Specimen Preparation:

-

Material: Mild steel coupons (composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

-

Abrade surfaces with SiC paper (grades 400 to 1200).

-

Degrease with acetone, wash with bidistilled water, and dry in warm air.

-

Electrochemical Characterization Workflow

Equipment: Potentiostat/Galvanostat (e.g., Gamry, Metrohm Autolab) with a standard three-electrode cell.

-

Working Electrode (WE): Mild steel (1 cm² exposed area).

-

Counter Electrode (CE): Platinum foil/mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Caption: Standard electrochemical testing sequence. EIS is performed before destructive polarization (PDP).

A. Electrochemical Impedance Spectroscopy (EIS)[2][3]

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV AC perturbation (peak-to-peak).

-

Data Output: Nyquist and Bode plots.

-

Analysis: Fit data to a Randles equivalent circuit (

) or one with a Constant Phase Element (CPE) to account for surface roughness.-

Inhibition Efficiency (

):

-

B. Potentiodynamic Polarization (PDP)[3]

-

Scan Range: ±250 mV relative to Open Circuit Potential (

). -

Scan Rate: 1 mV/s (slow scan to maintain quasi-equilibrium).

-

Data Output: Tafel plots (

vs. -

Key Parameters: Corrosion potential (

), Corrosion current density (-

Inhibition Efficiency (

):

-

Part 3: Data Presentation & Analysis

Expected Quantitative Results

Researchers should tabulate data as follows to facilitate comparison.

Table 1: Electrochemical Parameters for Mild Steel in 1M HCl with AMPB

| Conc. (M) | |||||||

| Blank | -480 | 850 | 110 | 90 | 25 | 150 | - |

| 10⁻⁶ | -475 | 420 | 112 | 88 | 65 | 110 | 50.5 |

| 10⁻⁵ | -470 | 180 | 115 | 85 | 180 | 80 | 78.8 |

| 10⁻⁴ | -465 | 85 | 118 | 82 | 450 | 45 | 90.0 |

| 10⁻³ | -460 | 45 | 120 | 80 | 920 | 25 | 94.7 |

Note: Data above is representative of high-performance pyrazole inhibitors.[2][3] A shift in

Surface Morphology (SEM/AFM)

-

Blank Sample: Will show heavy damage, pitting, and accumulation of corrosion products.

-

Inhibited Sample (10⁻³ M): Should reveal a smoother surface with a visible adsorbed film, confirming the "blocking" mechanism.

Part 4: Theoretical Validation (E-E-A-T)

To satisfy high scientific rigor, the experimental results must be cross-referenced with Quantum Chemical Calculations (DFT) .

-

HOMO (Highest Occupied Molecular Orbital): Likely located on the pyrazole ring and methyl group (electron donation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Likely located on the benzonitrile and acetyl groups (electron acceptance).

-

Energy Gap (

): A lower

Validation Check: If the experimental efficiency (

References

-

Verma, C., et al. (2018). "Pyrazoles as corrosion inhibitors for mild steel in acid media: A review." Journal of Molecular Liquids.

-

Messali, M., et al. (2017). "Synthesis, characterization and corrosion inhibition efficiency of new pyrazole derivatives for mild steel in hydrochloric acid." Journal of Materials and Environmental Science.

-

ASTM G59-97. (2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International.

-

ASTM G102-89. (2015). "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.

-

Fouda, A.S., et al. (2016). "Corrosion inhibition of mild steel in hydrochloric acid by some pyrazole derivatives."[2][3][4][5] International Journal of Electrochemical Science.

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Foreword: Unlocking the Potential of Novel Pyrazole Scaffolds in Crop Protection

The pyrazole heterocycle is a cornerstone in modern agricultural chemistry, serving as a "privileged" scaffold in a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3][4] Its remarkable versatility, arising from a stable aromatic ring with multiple sites for substitution, enables the fine-tuning of physicochemical properties and biological activity.[4][5] This has led to the development of highly effective active ingredients that target a range of biological pathways in pests, weeds, and fungal pathogens.[1][2][4]

This document serves as a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the evaluation of a novel pyrazole derivative, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile . While this specific molecule may not have an established profile in the public domain, its structural features suggest a high potential for biological activity. These application notes and protocols are designed to provide a logical and scientifically rigorous framework for the initial screening and characterization of this and other novel pyrazole-based compounds. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" at each stage of the evaluation process.

Compound Profile: 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile

Structure:

Key Structural Features and Potential Bioactivity:

-

Pyrazole Core: The central pyrazole ring is a well-established pharmacophore in numerous agrochemicals.[1][3][6]

-

N-phenylacetonitrile Moiety: The benzonitrile group is an electron-withdrawing group that can influence the overall electronic properties of the molecule, potentially enhancing its interaction with biological targets.

-

Acetyl and Methyl Substituents: These groups on the pyrazole ring can affect the compound's steric and electronic properties, which are critical for its binding to target enzymes or receptors. The acetyl group, in particular, introduces a carbonyl function that can participate in hydrogen bonding.

Based on these features, 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile warrants a thorough investigation for a range of agrochemical applications.

Part 1: Initial Broad-Spectrum Screening

The initial phase of evaluation involves a broad-spectrum screen to identify any potential herbicidal, fungicidal, or insecticidal activity. This high-throughput approach allows for the rapid assessment of the compound's general biological effects.

Herbicidal Activity Screening

Rationale: Many commercial pyrazole-based herbicides act by inhibiting critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1][3][6] A primary screen against a diverse panel of representative weed species is the first step in identifying potential herbicidal effects.

Protocol: Pre- and Post-Emergence Herbicidal Efficacy

-

Plant Species:

-

Monocots (Grasses): Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant Foxtail)

-

Dicots (Broadleaves): Amaranthus retroflexus (Redroot Pigweed), Abutilon theophrasti (Velvetleaf)

-

-

Compound Preparation: Prepare a stock solution of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile in a suitable solvent (e.g., acetone or DMSO) with a surfactant. Create serial dilutions to achieve application rates of 10, 100, and 1000 g a.i./ha.

-

Pre-emergence Application: a. Sow seeds of the selected weed species in pots filled with a standard potting mix. b. Within 24 hours of sowing, apply the test compound solutions evenly to the soil surface. c. Place the pots in a greenhouse under controlled conditions (25/20°C day/night temperature, 16-hour photoperiod). d. Water the pots as needed.

-

Post-emergence Application: a. Grow the selected weed species in pots until they reach the 2-3 leaf stage. b. Apply the test compound solutions as a foliar spray until runoff. c. Return the pots to the greenhouse under the same controlled conditions.

-

Evaluation: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control for each species and application rate, using a scale of 0% (no effect) to 100% (complete kill).

Data Presentation: Example Herbicidal Screening Results

| Application Rate (g a.i./ha) | E. crus-galli (% Control) | S. faberi (% Control) | A. retroflexus (% Control) | A. theophrasti (% Control) |

| Pre-emergence | ||||

| 1000 | 40 | 35 | 85 | 90 |

| 100 | 10 | 15 | 60 | 65 |

| 10 | 0 | 5 | 20 | 25 |

| Post-emergence | ||||

| 1000 | 30 | 25 | 95 | 98 |

| 100 | 5 | 10 | 70 | 75 |

| 10 | 0 | 0 | 30 | 35 |

Workflow for Herbicidal Screening

Caption: Workflow for pre- and post-emergence herbicidal screening.

Fungicidal Activity Screening

Rationale: Pyrazole carboxamides are a major class of fungicides that inhibit succinate dehydrogenase (SDH) in the fungal respiratory chain.[4] An initial in-vitro screen against a panel of economically important fungal pathogens can reveal potential fungicidal properties.

Protocol: In-Vitro Mycelial Growth Inhibition Assay

-

Fungal Pathogens:

-

Sclerotinia sclerotiorum (White mold)

-

Botrytis cinerea (Gray mold)

-

Rhizoctonia solani (Sheath blight)

-

Fusarium graminearum (Fusarium head blight)

-

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO.

-

Assay: a. Prepare potato dextrose agar (PDA) and amend it with the test compound at final concentrations of 1, 10, and 100 µg/mL. b. Pour the amended PDA into Petri dishes. c. Place a 5 mm mycelial plug from an actively growing culture of each fungus in the center of the plates. d. Incubate the plates at 25°C in the dark. e. Measure the diameter of the fungal colony when the colony in the control plate (PDA with DMSO only) reaches the edge of the plate. f. Calculate the percentage of inhibition relative to the control.

Data Presentation: Example Fungicidal Screening Results

| Concentration (µg/mL) | S. sclerotiorum (% Inhibition) | B. cinerea (% Inhibition) | R. solani (% Inhibition) | F. graminearum (% Inhibition) |

| 100 | 98 | 95 | 70 | 65 |

| 10 | 75 | 70 | 30 | 25 |

| 1 | 40 | 35 | 5 | 10 |

Insecticidal Activity Screening

Rationale: Pyrazole-based insecticides, such as fipronil, act as chloride channel blockers.[1] A primary screen against representative insect pests from different orders is necessary to identify potential insecticidal activity.

Protocol: Contact and Ingestion Bioassays

-

Insect Species:

-

Myzus persicae (Green peach aphid) - Sucking insect

-

Plutella xylostella (Diamondback moth) - Chewing insect

-

-

Contact Bioassay (for Aphids): a. Infest leaf discs with a known number of aphids. b. Spray the infested leaf discs with the test compound at concentrations of 10, 100, and 500 mg/L. c. After 24 and 48 hours, count the number of dead aphids and calculate the mortality rate.

-

Ingestion Bioassay (for Diamondback Moth Larvae): a. Dip leaf discs in the test compound solutions. b. Allow the leaf discs to air dry. c. Place the treated leaf discs in a Petri dish with a known number of diamondback moth larvae. d. After 48 and 72 hours, assess larval mortality.

Data Presentation: Example Insecticidal Screening Results

| Concentration (mg/L) | M. persicae (% Mortality - 48h) | P. xylostella (% Mortality - 72h) |

| 500 | 15 | 20 |

| 100 | 5 | 8 |

| 10 | 0 | 2 |

Part 2: Secondary Screening and Mechanism of Action Studies

Should the initial screening reveal promising activity in one or more areas, the next step is to conduct more detailed studies to determine the potency (e.g., EC50 or LC50 values) and to elucidate the potential mechanism of action.

Herbicidal Mode of Action: HPPD Inhibition Assay

Rationale: Given the prevalence of HPPD inhibition among pyrazole herbicides, this is a logical first target to investigate if significant broadleaf herbicidal activity is observed.[1][6]

Protocol: In-Vitro HPPD Enzyme Inhibition Assay

-

Enzyme Source: Recombinant HPPD from Arabidopsis thaliana or a target weed species.

-

Assay Principle: The assay measures the enzymatic conversion of 4-hydroxyphenylpyruvate to homogentisate, which can be monitored spectrophotometrically.

-

Procedure: a. In a 96-well plate, add the HPPD enzyme, the substrate (4-hydroxyphenylpyruvate), and varying concentrations of the test compound. b. Include a known HPPD inhibitor (e.g., mesotrione) as a positive control. c. Incubate the reaction mixture at room temperature. d. Measure the decrease in absorbance at a specific wavelength over time. e. Calculate the rate of reaction and determine the IC50 value of the test compound.

Workflow for HPPD Inhibition Assay

Caption: Workflow for in-vitro HPPD enzyme inhibition assay.

Fungicidal Mode of Action: SDH Inhibition Assay

Rationale: If the compound shows strong antifungal activity, particularly against pathogens known to be sensitive to SDHIs, an SDH inhibition assay is warranted.[4]

Protocol: In-Vitro SDH Enzyme Inhibition Assay

-

Enzyme Source: Mitochondria isolated from the target fungus (e.g., Sclerotinia sclerotiorum).

-

Assay Principle: The assay measures the reduction of a dye (e.g., DCPIP) by the SDH enzyme in the presence of its substrate, succinate.

-

Procedure: a. In a 96-well plate, add the mitochondrial suspension, the substrate (succinate), the dye, and varying concentrations of the test compound. b. Include a known SDHI (e.g., boscalid) as a positive control. c. Monitor the decrease in absorbance of the dye over time. d. Calculate the rate of reaction and determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) Studies

The data from the initial and secondary screens will provide the basis for SAR studies. The goal is to systematically modify the structure of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile to improve its activity, selectivity, and physicochemical properties.

Key Areas for Modification:

-

Acetyl Group: Modify the acetyl group to other acyl groups (e.g., propionyl, benzoyl) or replace it with other functional groups (e.g., esters, amides).

-

Methyl Group: Replace the methyl group with other alkyl groups of varying sizes.

-

Benzonitrile Moiety: Modify the substitution pattern on the phenyl ring (e.g., introduce electron-donating or other electron-withdrawing groups) or replace the nitrile group with other substituents.

A systematic approach to synthesizing and testing analogs will provide valuable insights into the structural requirements for optimal activity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial agrochemical evaluation of 4-(4-acetyl-5-methyl-1H-pyrazol-1-yl)benzonitrile. The discovery of a novel, potent, and safe agrochemical is a complex and iterative process. The protocols outlined here represent the critical first steps in this journey. Positive results from these initial screens would justify further investment in more advanced studies, including:

-

Glasshouse and field trials to evaluate efficacy under more realistic conditions.

-

Crop safety studies to ensure the compound does not harm the desired crops.

-

Toxicology and environmental fate studies to assess the compound's safety profile.

The rich history of pyrazole chemistry in agriculture suggests that novel scaffolds like the one presented here hold significant promise for the development of the next generation of crop protection solutions.[1][2][3][4][5][6]

References

-

Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

-

MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

-

ResearchGate. (2018, August). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

-

PubMed. (2025, October 1). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

-

SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]

-

ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

-

PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

-

PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

-

MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

-

PubMed. (2024, March 27). Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. PubMed. [Link]

-

PubMed. (2012, February 15). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [Link]

-

PMC. (n.d.). N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). PMC. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphonates. Semantic Scholar. [Link]

-

ResearchGate. (2017, July 25). (PDF) Pyrazole and its biological activity. ResearchGate. [Link]

-

De Gruyter. (2017, November 18). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

-

Frontiers. (2022, October 2). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]

-

Arkivoc. (2014, August 15). Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. Arkivoc. [Link]

-

MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

-

PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]

-

MDPI. (2018, September 30). 6-[1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. MDPI. [Link]

-

SciSpace. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace. [Link]

- Google Patents. (n.d.). EP0062821B1 - N-methyl-o-pyrozol(4)yl-carbamic-acid esters, process for their preparation and their use as pesticides.

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Semantic Scholar. (2025, April 20). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Semantic Scholar. [Link]

-

Frontiers. (2023, July 19). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. ResearchGate. [Link]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. royal-chem.com [royal-chem.com]

- 3. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Yield in Pyrazole Synthesis

From the desk of a Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Poor yields can be a significant roadblock, stemming from a variety of factors ranging from reagent quality to subtle nuances in reaction conditions. This document moves beyond simple protocols to provide a deeper, cause-and-effect analysis of common issues, helping you not only to solve current problems but also to anticipate and prevent future ones.

The following sections are structured as a series of frequently asked questions (FAQs) that directly address specific experimental challenges. We will explore the critical parameters of the Knorr pyrazole synthesis and related methodologies, focusing on practical, field-proven solutions.

Section 1: Reagent-Related Issues

The quality and handling of your starting materials are the foundation of a successful synthesis. Issues at this stage are common and can often be overlooked.

Q1: My reaction yield is low and the crude mixture is often discolored (yellow/red). I suspect an issue with my hydrazine reagent. What are the common pitfalls?

A1: This is a very common and valid concern. Hydrazine and its derivatives are highly nucleophilic but can also be unstable, leading to several problems.

-

Cause - Reagent Decomposition: Hydrazine, especially phenylhydrazine, is susceptible to air oxidation, which leads to the formation of colored impurities and a reduction in the effective concentration of the active reagent.[1] This degradation compromises stoichiometry and introduces contaminants that can complicate purification.

-

Cause - Reduced Nucleophilicity: If you are using a hydrazine derivative with strong electron-withdrawing groups, its nucleophilicity is inherently lower.[1] This can result in a sluggish or incomplete reaction, leading to a low yield of the desired pyrazole.

-

Cause - Hydrazine Salts: Hydrazine is often supplied as a salt (e.g., hydrochloride or sulfate) for improved stability. However, in this form, the nitrogen lone pair is protonated, rendering it non-nucleophilic. The reaction requires the free base to be liberated in situ, typically by adding a mild base or by the solvent choice. Failure to account for this will prevent the reaction from initiating.

Troubleshooting Steps:

-

Verify Purity: If using liquid hydrazine, consider distillation under reduced pressure before use, especially if the reagent is old or discolored.

-

Use Fresh Reagents: Whenever possible, use freshly opened bottles of hydrazine or its derivatives.

-

Inert Atmosphere: For sensitive reactions, particularly on a larger scale, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition.

-

Liberate Free Base: If using a hydrazine salt, ensure conditions are appropriate to generate the free base. This can be achieved by adding 1.0-1.2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

Q2: Can the 1,3-dicarbonyl compound be a source of poor yield? What should I look out for?

A2: Absolutely. While often more stable than hydrazines, the 1,3-dicarbonyl component has its own set of potential issues.

-

Cause - Purity and Side Products: The purity of the dicarbonyl compound is critical. Impurities from its synthesis (e.g., unreacted starting materials) can lead to the formation of side products. For instance, the Knorr synthesis is a cyclocondensation reaction, and any competing electrophiles or nucleophiles will interfere.[2][3]

-

Cause - Tautomerization: 1,3-dicarbonyls exist as a mixture of keto and enol tautomers. While this equilibrium is essential for the reaction to proceed, factors that heavily favor one form over the other in an unproductive way (depending on the specific mechanism variant) could potentially slow the reaction.

-

Cause - In-situ Generation: Some strategies generate the 1,3-dicarbonyl in situ.[4] If the generation step is low-yielding or produces byproducts, the subsequent pyrazole formation will be directly impacted.

Troubleshooting Steps:

-

Confirm Identity and Purity: Use ¹H NMR or GC-MS to confirm the purity of your 1,3-dicarbonyl before use.

-

Use High-Quality Starting Materials: Whenever possible, start with commercially available dicarbonyls of high purity or purify them by distillation or recrystallization before the reaction.

Section 2: Reaction Condition Optimization

The interplay of solvent, temperature, catalysts, and stoichiometry is where fine-tuning can dramatically improve yield.

Q3: We are scaling up our Knorr pyrazole synthesis from a 1-gram to a 50-gram scale and our yield has dropped from 90% to 40%. What are the most likely causes?

A3: This is a classic scale-up challenge. The physical parameters of a reaction do not scale linearly, and issues related to mass and heat transfer become dominant.

-

Cause - Inadequate Mixing: Inefficient stirring in a large reactor leads to poor reaction homogeneity. This can create localized areas of high reactant concentration ("hot spots") or areas where reactants are not mixing, promoting side reactions and incomplete conversion.[5]

-

Cause - Poor Temperature Control: The condensation reaction between a hydrazine and a 1,3-dicarbonyl is often exothermic.[5] A large reactor has a much lower surface-area-to-volume ratio than a small flask, making heat dissipation far less efficient.[5] An uncontrolled temperature spike can lead to the degradation of reagents or the formation of thermal byproducts.

-

Cause - Reagent Addition Rate: In the lab, you might add the hydrazine all at once. On a larger scale, this can lead to a dangerous exotherm. A slow, controlled addition of the limiting reagent (usually the hydrazine) is critical to manage the reaction temperature and ensure consistent mixing.[5]

Troubleshooting Steps:

-

Characterize Mixing: Ensure the stirring is vigorous enough for the vessel size. Consider using an overhead stirrer for reactions larger than 1-2 liters.

-

Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the bath temperature. Implement an efficient cooling system (e.g., an ice bath or a chiller).

-

Optimize Addition Profile: Add the hydrazine derivative dropwise via an addition funnel, maintaining the internal temperature within a narrow, optimized range (e.g., 0-10 °C for the initial addition).

Q4: How does the choice of solvent and temperature impact the cyclization reaction and overall yield?

A4: Solvent and temperature are among the most powerful levers for optimizing pyrazole synthesis. They directly influence reaction rates, solubility, and even regioselectivity.

-

Solvent Effects: The primary role of the solvent is to dissolve the reactants and facilitate their interaction.

-

Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditional solvents for the Knorr synthesis. They can participate in proton transfer, which is crucial for the dehydration step of the mechanism, and are generally good at dissolving both the dicarbonyl and hydrazine salts.[6]

-

Aprotic Solvents (e.g., DMF, Toluene): These solvents can be effective, particularly when trying to control regioselectivity.[6] Aprotic dipolar solvents can sometimes yield better results than polar protic ones.[6]

-

Fluorinated Alcohols (e.g., TFE, HFIP): These solvents have been shown to dramatically increase regioselectivity in certain cases, likely due to their unique hydrogen-bonding capabilities that can stabilize one reaction pathway over another.

-

-

Temperature Effects: Temperature controls the reaction kinetics.

-

Low Temperature: Running the reaction at a lower temperature can improve selectivity by favoring the thermodynamically controlled product and minimizing the formation of side products.

-

High Temperature (Reflux): Heating is often required to drive the final dehydration (aromatization) step to completion. However, excessive heat can cause decomposition.[7]

-

A general approach to optimization:

-

Solvent Screen: Test a small panel of solvents (e.g., Ethanol, Acetic Acid, Toluene, DMF) to find the one that gives the cleanest conversion by TLC or LC-MS.

-

Temperature Optimization: Once a solvent is chosen, run the reaction at different temperatures (e.g., room temperature, 60 °C, reflux) to find the sweet spot between reaction rate and purity.[8]

| Parameter | Effect on Pyrazole Synthesis | Common Choices & Rationale |

| Solvent Polarity | Affects reactant solubility and can influence the reaction pathway. | Ethanol/Acetic Acid: Common, effective for dissolving reactants, can act as a catalyst.[6] Toluene: Allows for azeotropic removal of water to drive the reaction to completion. |

| Protic vs. Aprotic | Protic solvents can facilitate proton transfer needed for dehydration. Aprotic solvents may offer better control over regioselectivity. | Ethanol (Protic): Standard choice.[6] DMF (Aprotic): Can lead to higher regioselectivity in some cases.[6] |

| Temperature | Controls the rate of reaction and dehydration. Higher temperatures can promote side reactions. | 0 °C to RT: For initial condensation to control exotherm. Reflux: To drive the final dehydration/aromatization step.[8] |

Section 3: Managing Side Reactions and Regioisomers

The formation of unintended products is a primary cause of low yield. Understanding and controlling these pathways is key.

Q5: My main problem is controlling regioselectivity. I'm using an unsymmetrical 1,3-dicarbonyl and getting a nearly 1:1 mixture of pyrazole isomers. How can I favor one over the other?

A5: This is arguably the most common and challenging issue in pyrazole synthesis from unsymmetrical dicarbonyls. The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons, leading to two possible initial condensation points.

-

Mechanism Insight: The reaction typically proceeds through the initial formation of a hydrazone or enamine intermediate. The regioselectivity is determined by which carbonyl group the hydrazine's primary amine attacks first and which nitrogen atom subsequently closes the ring. This is governed by a combination of steric and electronic factors, as well as the reaction conditions.[9]

Strategies for Controlling Regioselectivity:

-

pH/Catalyst Control: The acidity of the medium is a critical parameter.[5]

-

Acidic Conditions: Under acidic catalysis, the reaction often favors attack at the more reactive carbonyl (less sterically hindered or more electronically activated). The initial attack is often the regiochemistry-determining step.

-

Neutral/Basic Conditions: Under neutral or basic conditions, the equilibrium between intermediates can play a larger role, and the cyclization step may become regiochemistry-determining.

-

-

Solvent Choice: As mentioned in Q4, solvent choice is crucial. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity. This is a powerful and often simple change to implement.

-

Steric and Electronic Effects:

-

Sterics: A bulky substituent on the dicarbonyl will sterically hinder the attack at the adjacent carbonyl, directing the hydrazine to the less hindered site.

-

Electronics: A strong electron-withdrawing group (like -CF₃) can make the adjacent carbonyl more electrophilic and susceptible to attack.[6]

-

Q6: My reaction seems to stall at the pyrazoline intermediate. How can I drive the final aromatization to the pyrazole?

A6: The formation of a stable pyrazoline intermediate without subsequent conversion to the aromatic pyrazole is a common reason for poor yields of the final product. The final step is an oxidation/elimination reaction.

-

Cause - Lack of Driving Force: The conversion of a pyrazoline to a pyrazole requires the removal of two hydrogen atoms (oxidation). If the reaction conditions are not sufficiently oxidative, this step can be slow.[6]

-

Cause - Stable Intermediate: The pyrazoline itself may be particularly stable under the reaction conditions, requiring more energy to overcome the activation barrier for aromatization.

Troubleshooting Steps:

-

In-situ Oxidation: Often, ambient air (oxygen) is sufficient to oxidize the pyrazoline, especially when heating in a solvent like DMSO.[10] If this is insufficient, introducing a mild oxidizing agent can be effective.

-

Use of Tosylhydrazine: When tosylhydrazine is used as the hydrazine source, the tosyl group acts as a good leaving group. After cyclization, elimination of toluenesulfinic acid occurs under basic conditions, directly yielding the aromatic pyrazole and avoiding a separate oxidation step.[4][11]

-

Increase Temperature: Heating the reaction mixture is often necessary to provide the energy for the final elimination/oxidation step.

Section 4: Work-up and Purification Challenges

Even with a high-yielding reaction, isolating the pure product can be a major hurdle.

Q7: I have a good crude yield, but separating my pyrazole product from starting materials or its regioisomer is very difficult with standard silica gel chromatography. What are my options?

A7: Pyrazoles can be challenging to purify via chromatography. Their basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, smearing, and sometimes irreversible adsorption of the product onto the column.

Purification Strategies:

-

Crystallization: This is the most powerful purification technique for solid compounds if a suitable solvent system can be identified.

-

Acid-Base Extraction: Exploit the basicity of the pyrazole ring.

-

Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure pyrazole back into an organic solvent.

-

-

Salt Formation & Crystallization: This is a highly effective method for separating isomers. The different regioisomers will often have slightly different pKa values and their salts will have different crystal lattice energies and solubilities.

-

Modified Chromatography: If chromatography is necessary, avoid standard silica gel.

-

Deactivated Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of triethylamine (e.g., 1%). This neutralizes the acidic sites and can dramatically improve peak shape.[11][12]

-

Neutral Alumina: Use neutral alumina as the stationary phase, which is less acidic than silica.[12]

-

Reversed-Phase Chromatography: Using a C18 stationary phase with solvents like acetonitrile/water can be very effective for separating isomers.[11]

-

Section 5: Protocols and Workflows

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing the cause of low yields.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[8] It should be adapted based on specific substrates.

Materials:

-

1,3-Dicarbonyl compound (1.0 eq)

-

Hydrazine derivative (1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol)

-

Catalyst (optional, e.g., a few drops of glacial acetic acid)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol, ~5-10 mL per mmol of dicarbonyl).

-

Addition of Reactants: Begin stirring the solution. Add the hydrazine derivative (1.0-1.2 eq) portion-wise or dropwise. If the reaction is exothermic, control the addition rate to maintain the desired temperature. Add the acid catalyst if required.

-

Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can then be purified. A typical work-up may involve dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and filtering.

-

Purification: Purify the crude product using one of the methods described in Q7 (e.g., crystallization, acid-base extraction, or modified chromatography) to obtain the final pyrazole.

References

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- Pyrazole synthesis. Organic Chemistry Portal.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- 194 recent advances in the synthesis of new pyrazole derivatives.

- Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.

- Method for purifying pyrazoles.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.

- Pyrrole synthesis. Organic Chemistry Portal.

- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.

- Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.

- Pyrazole. SlideShare.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.

- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.

- Synthesis of Chromone-Rel

- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cycliz

- Technical Support Center: Overcoming Side Product Form

- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]